
2-Cyclohexyl-1-phenylethanol
Descripción general
Descripción
2-Cyclohexyl-1-phenylethanol is an organic compound with a hydroxyl (OH) functional group on an aliphatic carbon atom . It has a molecular weight of 204.31 .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexyl-1-phenylethanol can be represented by the InChI code:1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14-15H,1,3-4,7-8,11H2 . This indicates that the compound has a cyclohexyl group and a phenyl group attached to a carbon atom, which is also attached to a hydroxyl group. Physical And Chemical Properties Analysis
2-Cyclohexyl-1-phenylethanol is a powder at room temperature . It has a melting point of 55-57 degrees Celsius .Aplicaciones Científicas De Investigación
Biotechnological Production
2-Cyclohexyl-1-phenylethanol, also known as 2-phenylethanol (2-PE), has notable applications in biotechnological production. It's an aromatic alcohol with a rose-like fragrance, primarily produced through microbial transformation processes. These processes are environmentally friendly and yield "natural" products. Significant advancements have been made in the biotechnological production of 2-PE, with strategies to increase production and the application of in situ product removal techniques being a key focus (Hua & Xu, 2011).
Metabolic Engineering in Yeast
Metabolic engineering of Saccharomyces cerevisiae, a type of yeast, for 2-PE production is another significant application. By manipulating the Ehrlich pathway, a metabolic pathway for the conversion of amino acids to alcohols, researchers have significantly increased the production of 2-PE. This method shows great potential for industrial 2-PE production (Kim, Cho, & Hahn, 2014).
Catalytic Ring Hydrogenation
In the realm of chemical processes, 2-PE is involved in catalytic ring hydrogenation. This process focuses on the hydrogenation of 1- and 2-phenylethanols over noble metal catalysts. The major products formed include corresponding cyclohexylethanols via aromatic ring hydrogenation, with other by-products formed in minor quantities (Sato et al., 2006).
Genome Mining and Microbial Cell Factories
The biosynthesis of 2-PE has been explored through genome mining and the development of microbial cell factories. By identifying and engineering specific genes in microorganisms like Enterobacter sp., researchers have created efficient producers of 2-PE, paving the way for its industrial-scale production (Liu et al., 2018).
Self-Organizing Systems in Liquid Phase
A study examining a series of alcohols, including 2-phenylethanol, highlighted the impact of steric hindrance and aromaticity on self-assembling phenomena in liquids. This research provides insights into the molecular behavior of substances like 2-PE in different environments, crucial for understanding its applications in various industries (Nowok et al., 2021).
Liquid-Phase Dehydration Studies
Liquid-phase dehydration of 1-phenylethanol, closely related to 2-PE, has been extensively studied over different catalysts. This research provides insights into reaction mechanisms and the influence of catalysts, which are essential for optimizing industrial processes involving phenylethanols (Bertero, Apesteguía, & Marchi, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
2-cyclohexyl-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h2,5-6,9-10,12,14-15H,1,3-4,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGABQOVTAPAHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292796 | |
| Record name | α-(Cyclohexylmethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-1-phenylethanol | |
CAS RN |
4442-82-4 | |
| Record name | α-(Cyclohexylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4442-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Cyclohexylmethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexyl-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



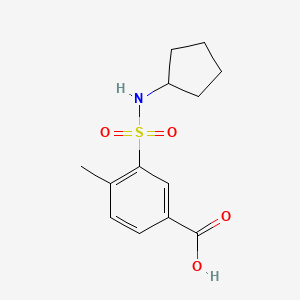
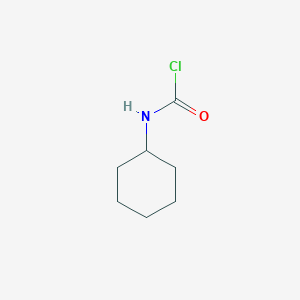


![2-[4-(difluoromethylsulfanyl)phenyl]-3H-isoindol-1-imine](/img/structure/B3383560.png)
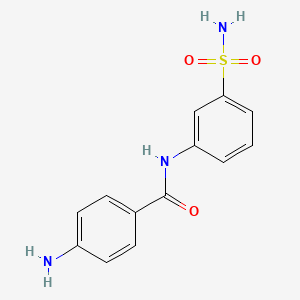
![6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B3383570.png)


![7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol](/img/structure/B3383594.png)
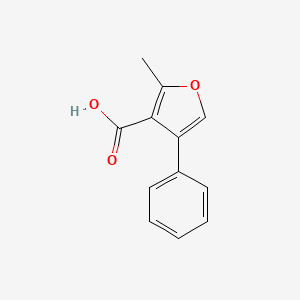
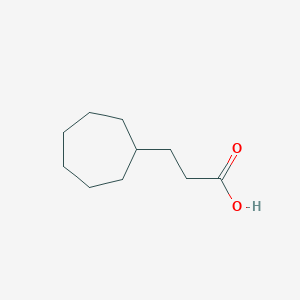
![[4-(2-Methylbutan-2-yl)phenyl]methanol](/img/structure/B3383630.png)
![3-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B3383634.png)